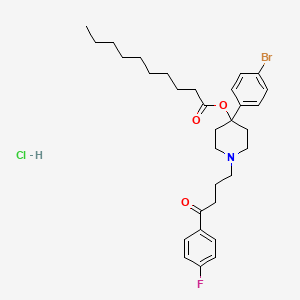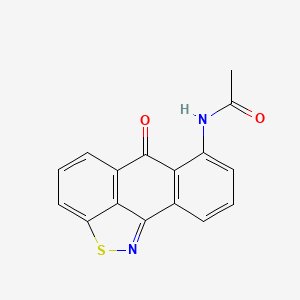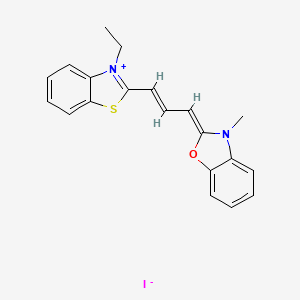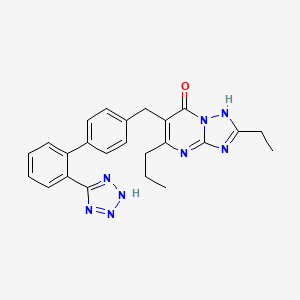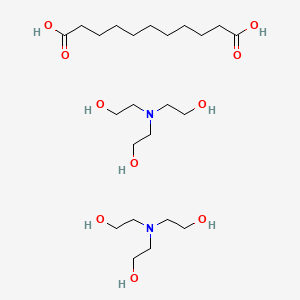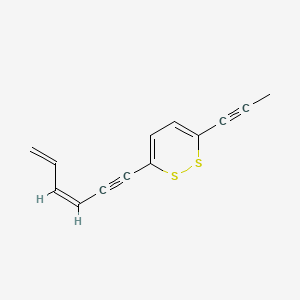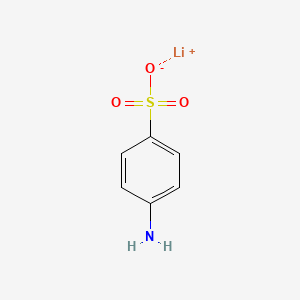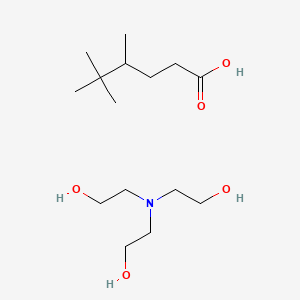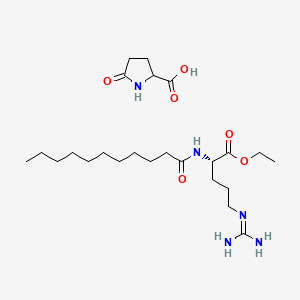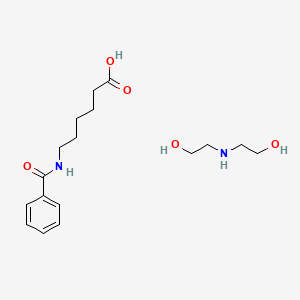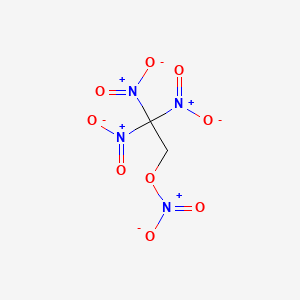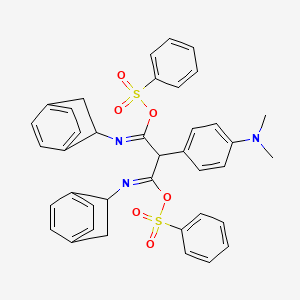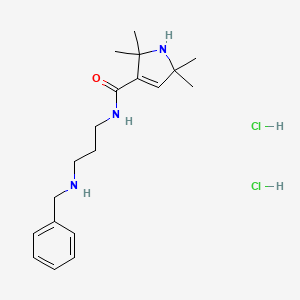
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-,dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrole ring, a carboxamide group, and a phenylmethylamino propyl chain
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The phenylmethylamino propyl chain is then attached through a series of reactions involving specific reagents and conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole ring or the attached functional groups.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole ring and the attached functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific structure and functional groups
Properties
CAS No. |
93798-81-3 |
|---|---|
Molecular Formula |
C19H31Cl2N3O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-(benzylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-18(2)13-16(19(3,4)22-18)17(23)21-12-8-11-20-14-15-9-6-5-7-10-15;;/h5-7,9-10,13,20,22H,8,11-12,14H2,1-4H3,(H,21,23);2*1H |
InChI Key |
DDIJZSCTHXEHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


